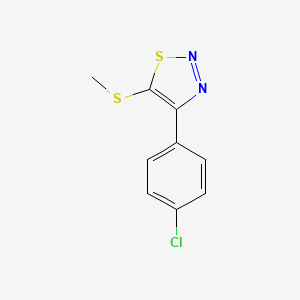
4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(4-Chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole” is a complex organic molecule. It contains a thiadiazole ring, which is a type of heterocyclic compound. The molecule also contains a chlorophenyl group and a methylsulfanyl group .
Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present in the molecule. For example, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties are typically determined experimentally .Aplicaciones Científicas De Investigación
Antimicrobial Agents
The synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been studied for its antimicrobial properties. These compounds demonstrated moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, as well as fungal strains such as Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).
Antiviral Activity
Research into 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has shown potential antiviral properties. Compounds synthesized from this process exhibited anti-tobacco mosaic virus activity, indicating its usefulness in virology (Chen et al., 2010).
Corrosion Inhibition
Certain 2,5-disubstituted 1,3,4-thiadiazoles, including compounds with 4-chlorophenyl, have been investigated as corrosion inhibitors for mild steel in acidic conditions. These studies used AC impedance technique and explored correlations between inhibition efficiencies and quantum chemical parameters (Bentiss et al., 2007).
Structural and Molecular Studies
The structural and molecular properties of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole have been extensively studied. These studies included crystal and molecular structure analysis using spectroscopic techniques and density functional theory (DFT) methods, providing insights into its potential applications in materials science (Kerru et al., 2019).
Solar Cell Applications
Organic compounds including 5-methylthio-1,3,4-thiadiazole-2-thiol, related to 4-(4-chlorophenyl)-5-(methylsulfanyl)-1,2,3-thiadiazole, have been used as redox couples in sensitization-based solar cells. These compounds showed promising power conversion efficiency, indicating their potential in solar energy applications (Rahman et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-5-methylsulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2S2/c1-13-9-8(11-12-14-9)6-2-4-7(10)5-3-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBUVBVHRNLDPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=NS1)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-[4-(7-ethyl-3-methyl-2,6-dioxopurin-8-yl)piperazin-1-yl]acetate](/img/structure/B2769017.png)
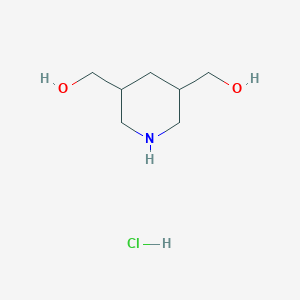
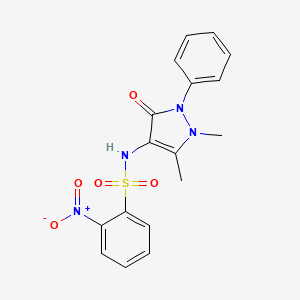

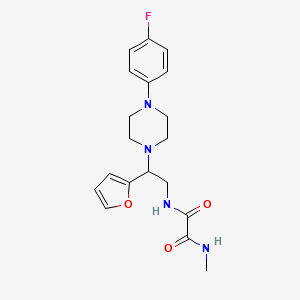

![9-(3-Chloro-4-methoxyphenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2769029.png)
![N-[3-(dimethylamino)propyl]-4-(4-fluorobenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2769030.png)
![9-chloro-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2769031.png)
![2-{4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2769034.png)
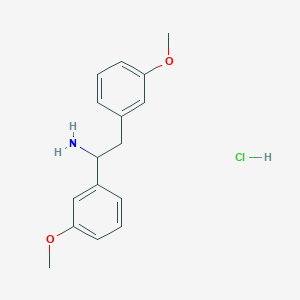
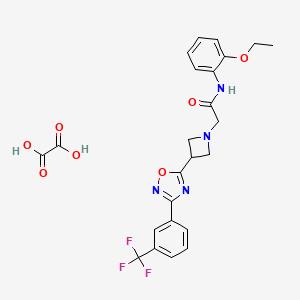
![2-[(4-Allyl-2-methoxyphenoxy)methyl]oxirane](/img/structure/B2769038.png)
![N-[2-(2,5-difluorophenyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl]prop-2-enamide](/img/structure/B2769040.png)